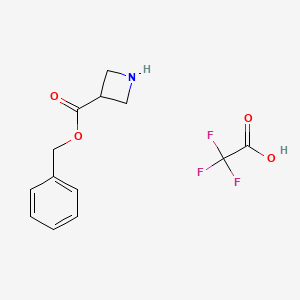

Benzyl Azetidine-3-carboxylate Trifluoroacetate

Vue d'ensemble

Description

Benzyl Azetidine-3-carboxylate Trifluoroacetate is a chemical compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzyl group, and a trifluoroacetate moiety.

Méthodes De Préparation

The synthesis of Benzyl Azetidine-3-carboxylate Trifluoroacetate typically involves the reaction of azetidine-3-carboxylic acid with benzyl alcohol in the presence of trifluoroacetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Benzyl Azetidine-3-carboxylate Trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidine derivatives .

Applications De Recherche Scientifique

Organic Synthesis

Benzyl azetidine-3-carboxylate trifluoroacetate serves as a building block in the synthesis of complex organic molecules. It is utilized in various reactions, including:

- Esterification : Formation of esters for further chemical transformations.

- Nucleophilic Substitutions : Serving as a precursor for introducing different functional groups.

Biological Applications

In biological research, this compound is investigated for its potential as:

- Enzyme Inhibitor : It can interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Antimicrobial Agent : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug development:

- Therapeutic Potential : Investigated for possible applications in treating bacterial infections or as anticancer agents.

- Drug Design : Its lipophilicity allows for better membrane penetration, enhancing bioavailability.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Used in esterification and nucleophilic substitutions |

| Biological Research | Enzyme inhibition studies | Potential antimicrobial properties |

| Pharmaceutical Industry | Drug development | Investigated for therapeutic potential |

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial activity of derivatives of benzyl azetidine-3-carboxylate showed promising results against Gram-positive bacteria. Compounds derived from this parent structure exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction between this compound and specific enzymes revealed that the compound could effectively inhibit enzyme activity, suggesting its potential role as a biochemical probe in metabolic pathway investigations.

Mécanisme D'action

The mechanism of action of Benzyl Azetidine-3-carboxylate Trifluoroacetate involves its interaction with various molecular targets and pathways. The azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Benzyl Azetidine-3-carboxylate Trifluoroacetate can be compared with other similar compounds such as:

Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis and medicinal chemistry.

Ethyl Azetidine-3-carboxylate: A related compound with similar reactivity but different ester group.

Azetidine-3-carboxylic acid: Known for its use in the synthesis of bioactive molecules and as a precursor for various chemical transformations.

The uniqueness of this compound lies in its trifluoroacetate moiety, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives .

Activité Biologique

Benzyl azetidine-3-carboxylate trifluoroacetate is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and as a synthetic intermediate in pharmaceuticals. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, a carboxylate group, and a trifluoroacetate moiety. The molecular formula is C₁₁H₁₃F₃N₁O₄, with a molecular weight of approximately 293.23 g/mol. The trifluoroacetate group enhances the compound's solubility and stability under various conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, derivatives have shown AChE inhibition comparable to rivastigmine, a known treatment for Alzheimer's disease .

Table 1: Inhibitory Activity of Related Azetidine Compounds

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Rivastigmine | 80 | 75 |

| Benzyl Azetidine-3-CA | 78 | 70 |

| Compound X | 82 | 68 |

The neuroprotective effects are believed to stem from the compound's ability to reduce oxidative stress and modulate apoptotic pathways. In vitro studies have demonstrated that this compound can significantly lower caspase-3/7 activity in neuronal models subjected to oxidative damage, suggesting a protective mechanism against apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions involving appropriate precursors. Various synthetic strategies have been developed to enhance yield and selectivity:

- Palladium-Catalyzed Reactions : These methods enable the efficient coupling of aryl groups to azetidine derivatives, improving functionalization possibilities .

- Hydrolysis Techniques : Hydrolysis of azetidine esters can yield bioactive acids that serve as intermediates for further pharmaceutical development .

Case Study 1: Neuroprotection in Alzheimer's Models

In a study examining neuroprotective agents in models of Alzheimer's disease, this compound was tested for its ability to mitigate glutamate-induced neurotoxicity. Results indicated a marked reduction in neuronal death and oxidative stress markers, positioning the compound as a promising candidate for further development in treating neurodegenerative disorders .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the compound's effects on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through caspase activation pathways, demonstrating its potential as an anticancer agent .

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 0.58 | 75 |

| Hs 578T | 0.53 | 70 |

| BT-20 | 0.80 | 68 |

Propriétés

IUPAC Name |

benzyl azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBTNZPCQFHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006278-23-3 | |

| Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.